Methyl 4-chloro-2,5-dimethoxybenzoate
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Overview
Description
Methyl 4-chloro-2,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid, featuring a chloro group and two methoxy groups attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2,5-dimethoxybenzoate can be synthesized through the esterification of 4-chloro-2,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-chloro-2,5-dimethoxybenzoate is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dimethoxybenzoate
- Methyl 3,5-dimethoxybenzoate
- Methyl 4-chloro-3,5-dimethoxybenzoate
Uniqueness
Methyl 4-chloro-2,5-dimethoxybenzoate is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
methyl 4-chloro-2,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO4/c1-13-8-5-7(11)9(14-2)4-6(8)10(12)15-3/h4-5H,1-3H3 |
InChI Key |
YTYWATXPBUQALK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)Cl |
Origin of Product |
United States |
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